3-Methylimidazo[1,5-a]pyrazin-8-amine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-methylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H8N4/c1-5-10-4-6-7(8)9-2-3-11(5)6/h2-4H,1H3,(H2,8,9) |
InChI Key |
WTLGDXNPVKLNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyrazin-8-amine can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a bromo derivative of imidazopyrazine and an arylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as sodium carbonate in a dimethoxyethane-water mixture . Microwave irradiation can be used to assist the reaction, optimizing the conditions for better yields .
Industrial Production Methods
Industrial production of 3-Methylimidazo[1,5-a]pyrazin-8-amine typically involves large-scale synthesis using similar cross-coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazopyrazine derivatives.
Substitution: Formation of alkylated imidazopyrazine derivatives.
Scientific Research Applications
3-Methylimidazo[1,5-a]pyrazin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and inflammation .
Comparison with Similar Compounds
Research Findings and Trends
- Kinase Inhibition: Bulky substituents (e.g., quinolinyl in Linsitinib) improve target selectivity but may reduce oral bioavailability. Smaller groups (e.g., methyl in the parent compound) favor metabolic stability .
- Structural Optimization : Introducing piperazine or cyclobutyl groups () enhances potency against PfCDPK4 and kinases, respectively, but requires balancing steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
